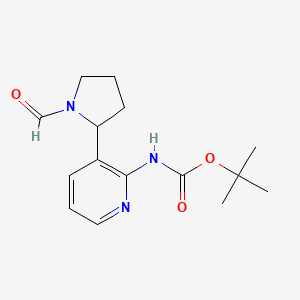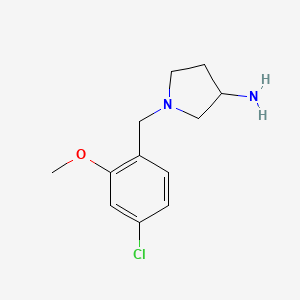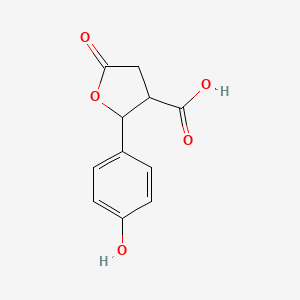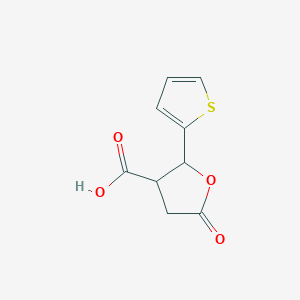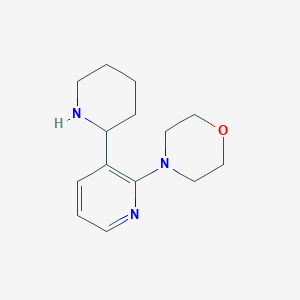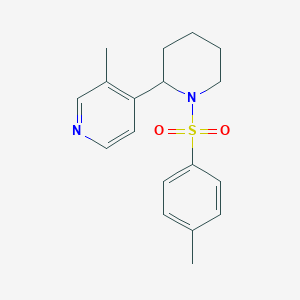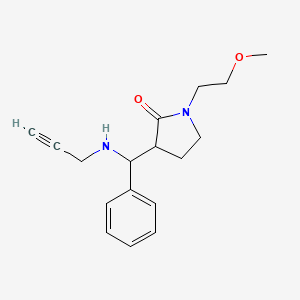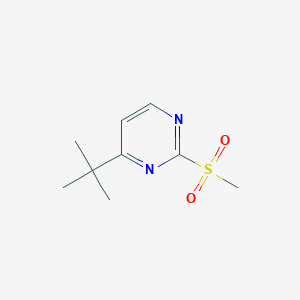
2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridinone ring, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridinone Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and Acetylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-2-oxo-6-(trifluoromethoxy)pyridin-1(2H)-yl)-N-methylacetamide
- 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F3N3O2 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-[3-amino-2-oxo-6-(trifluoromethyl)pyridin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H10F3N3O2/c1-14-7(16)4-15-6(9(10,11)12)3-2-5(13)8(15)17/h2-3H,4,13H2,1H3,(H,14,16) |
InChI Key |
DJVOWADVRPOQIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C(=CC=C(C1=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


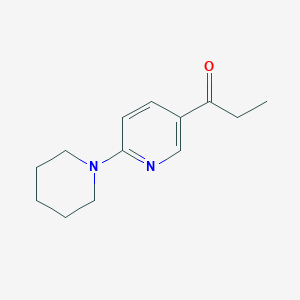
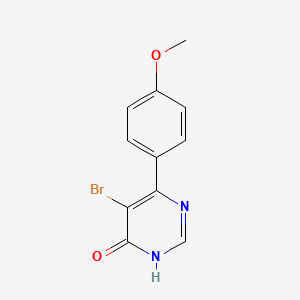
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
